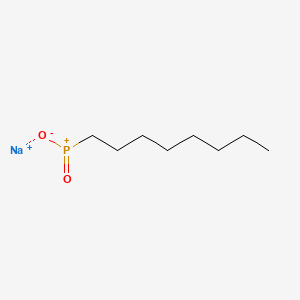![molecular formula C10H7BrClNO2 B15344452 [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)
[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position and a chlorophenyl group at the 3-position of the oxazole ring, with a methanol group attached to the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-bromo-3-(3-chlorophenyl)-1,2-oxazol-5-carboxylic acid.
Reduction: Formation of 4-hydroxy-3-(3-chlorophenyl)-1,2-oxazole.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the oxazole ring, contribute to its binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluorophenol: Similar in structure but with a fluorine atom instead of a chlorine atom.
4-Bromo-3-(3-methylphenyl)-1,2-oxazol-5-yl]methanol: Similar but with a methyl group instead of a chlorine atom.
4-Bromo-3-(3-nitrophenyl)-1,2-oxazol-5-yl]methanol: Similar but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms in [4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol makes it unique compared to its analogs
特性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC名 |
[4-bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H7BrClNO2/c11-9-8(5-14)15-13-10(9)6-2-1-3-7(12)4-6/h1-4,14H,5H2 |
InChIキー |
RXAQOICONCNCSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)






![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)




![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)

